(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(4-ethoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-3-31-21-13-11-20(12-14-21)26-16-24-25(28)22-9-4-5-10-23(22)27(32(24,29)30)17-19-8-6-7-18(2)15-19/h4-16,26H,3,17H2,1-2H3/b24-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPBMNUHNSGZII-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a complex structure characterized by a benzothiazine core with various substituents that may influence its biological activity. The synthesis typically involves multi-step reactions that yield the desired heterocyclic compound with high purity and yield.
Biological Activity Overview
Benzothiazine derivatives have been reported to exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzothiazine have demonstrated effectiveness against Bacillus subtilis and other pathogenic bacteria .
- Antitubercular Activity : Recent research indicates that certain benzothiazine analogues are potent against Mycobacterium tuberculosis. For example, SKLB-TB1001, a derivative of benzothiazinethione, showed substantial efficacy in reducing bacterial loads in infected mice . The compound's mechanism involves irreversible inhibition of DprE1, an essential enzyme for mycobacterial cell wall synthesis .
- Neuroprotective Effects : Some studies have evaluated the neuroprotective properties of benzothiazine derivatives. For example, a specific analogue exhibited promising acetylcholinesterase (AChE) inhibition activity, suggesting potential applications in treating neurodegenerative diseases .
The mechanisms underlying the biological activities of benzothiazine derivatives often involve:
- Enzyme Inhibition : Many compounds act as inhibitors of critical enzymes in bacterial metabolism or human neurochemical pathways. For instance, the inhibition of AChE can enhance cholinergic signaling in the brain .
- Cell Membrane Disruption : Some derivatives may disrupt bacterial cell membranes or interfere with cell wall biosynthesis, leading to increased susceptibility to antimicrobial agents.
Antimicrobial Evaluation
A series of synthesized benzothiazine derivatives were tested for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
| Compound | M. smegmatis | M. tuberculosis | Bacillus subtilis |
|---|---|---|---|
| BTZ043 | 0.025 μM | <0.06 μM | 0.5 μM |
| 4a | 0.20 μM | 1.0 μM | 0.3 μM |
| 4b | 0.32 μM | 0.5 μM | >100 μM |
This table illustrates the varying degrees of effectiveness among different compounds, highlighting BTZ043's superior activity against M. tuberculosis compared to others .
Neuroprotective Activity
In a study assessing AChE inhibition:
| Compound | AChE IC50 (μM) |
|---|---|
| 5Bd | 8.48 (cortex) |
| Control | 39.80 (hippocampus) |
The compound 5Bd exhibited significant AChE inhibition in the cerebral cortex, suggesting its potential as a therapeutic agent for cognitive disorders .
Scientific Research Applications
Pharmacological Properties
Benzothiazine derivatives, including the compound , have been studied for their anti-inflammatory and analgesic properties. Research indicates that compounds with a benzothiazine core exhibit significant effectiveness as non-steroidal anti-inflammatory drugs (NSAIDs), surpassing established medications like Piroxicam and Meloxicam in certain assays . The structural features of benzothiazines contribute to their interaction with biological targets, making them promising candidates for pain management therapies.
Synthesis and Structural Modifications
Recent studies have demonstrated the enantioselective synthesis of C3-functionalized benzothiazine derivatives using N-heterocyclic carbene (NHC) catalysis. This method allows for precise modifications at the C3 position, enhancing the compound's bioactivity and selectivity . The ability to fine-tune the structure of benzothiazines through synthetic strategies opens new avenues for developing targeted therapies.
Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial activity against various pathogens. A study on related benzoxathiin derivatives revealed that these compounds exhibit higher antimicrobial efficacy than standard reference drugs, indicating their potential use in treating infectious diseases . This suggests that the benzothiazine scaffold may be a valuable template for developing new antibiotics.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of benzothiazine compounds is crucial for optimizing their pharmacological profiles. Comprehensive SAR studies have been conducted on related compounds, revealing how specific substitutions influence biological activity. For instance, modifications at the aromatic rings or nitrogen atoms can significantly alter the potency against specific biological targets . Such insights are essential for guiding future drug design efforts.
Case Studies and Research Findings
Several case studies highlight the applications of benzothiazine derivatives:
- Analgesic Activity : A series of experiments demonstrated that specific modifications to the benzothiazine structure lead to enhanced analgesic effects in animal models compared to traditional NSAIDs.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that these compounds could be further explored as anticancer agents .
Data Table: Summary of Biological Activities
Preparation Methods
Preparation of 1-(3-Methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-Dioxide
Step 1: Acid Chloride Formation
2-Chloro-3-nitrobenzoic acid is activated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40–50°C, 4 h). The resultant acid chloride is isolated via evaporation under reduced pressure.
Step 2: Thiourea Cyclization
The acid chloride reacts with N-(3-methylbenzyl)-N,N-dimethylthiourea in dry dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. Sodium hydride (NaH) facilitates deprotonation, enabling nucleophilic attack by the thiourea’s sulfur atom to form the thiazinone ring.
Step 3: Sulfone Oxidation
The intermediate sulfide is oxidized to the sulfone using hydrogen peroxide (H₂O₂, 30%) in glacial acetic acid at 60°C for 6 h. This step ensures complete conversion to the 2,2-dioxide, confirmed by the disappearance of the sulfide IR absorption (~1,050 cm⁻¹) and the emergence of sulfone peaks (~1,300 cm⁻¹).
Characterization Data
- Yield : 68% after recrystallization from ethanol.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.2 Hz, 1H, ArH), 7.64 (d, J = 7.8 Hz, 1H, ArH), 7.45–7.32 (m, 5H, ArH), 4.89 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
- HRMS (ESI) : m/z calcd for C₁₇H₁₅NO₃S [M+H]⁺: 330.0798; found: 330.0795.
Introduction of the (4-Ethoxyphenyl)amino-Methylene Group
Knoevenagel Condensation
Reaction Conditions
A mixture of 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (1.0 equiv), 4-ethoxyaniline (1.2 equiv), and paraformaldehyde (1.5 equiv) in ethanol is refluxed for 12 h in the presence of triethylamine (Et₃N, 2.0 equiv). The reaction proceeds via imine formation followed by dehydration to yield the E-configured product.
Mechanistic Insights
The base (Et₃N) deprotonates the active methylene group of the benzothiazinone, enabling nucleophilic attack on the in situ-generated Schiff base from 4-ethoxyaniline and formaldehyde. Thermodynamic control favors the E-isomer due to steric hindrance between the 4-ethoxy group and the benzothiazinone ring.
Optimization
- Solvent Screening : Ethanol outperforms acetonitrile and toluene, providing higher yields (72% vs. 58% and 49%).
- Catalyst : Addition of cobalt(II) acetylacetonate (Co(acac)₂, 5 mol%) reduces reaction time to 6 h with a 78% yield.
Characterization Data
- Yield : 78% (Co-catalyzed method).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.94 (s, 1H, N=CH), 8.32 (d, J = 8.1 Hz, 1H, ArH), 7.68–7.12 (m, 9H, ArH), 6.85 (d, J = 8.6 Hz, 2H, OCH₂CH₃), 4.92 (s, 2H, CH₂), 4.03 (q, J = 7.0 Hz, 2H, OCH₂), 2.43 (s, 3H, CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 159.2 (C-O), 153.4 (N=CH), 134.1–114.8 (ArC), 63.5 (OCH₂), 44.1 (CH₂), 21.3 (CH₃), 14.7 (CH₂CH₃).
- IR (KBr) : 1,680 cm⁻¹ (C=O), 1,320 cm⁻¹ (S=O), 1,240 cm⁻¹ (C-O).
Alternative Synthetic Pathways
Transition-Metal-Catalyzed Coupling
Adapting methodologies from bis(arylamino)methylene syntheses, the target compound is accessible via cobalt-catalyzed three-component coupling:
Procedure
A mixture of benzothiazinone sulfone (1.0 equiv), 4-ethoxyaniline (2.2 equiv), and 1,2-diisocyano-4,5-dimethylbenzene (2.0 equiv) in acetonitrile/water (95:5) with Co(acac)₂ (5 mol%) at 80°C for 6 h yields the product after column chromatography (EA/hexanes = 1:20).
Advantages
- Higher functional group tolerance.
- Single-step introduction of the methylene group with E-selectivity.
The E-configuration is confirmed via NOESY spectroscopy, showing no correlation between the 4-ethoxy phenyl protons and the benzothiazinone aromatic protons. Heating the Z-isomer (isolated via silica gel chromatography) in ethanol with Et₃N for 24 h results in complete conversion to the E-form, underscoring thermodynamic preference.
Scalability and Process Considerations
Key Challenges
- Oxidation Exothermy : Controlled addition of H₂O₂ prevents runaway reactions during sulfone formation.
- Purification : Recrystallization from ethanol/water (7:3) removes unreacted 4-ethoxyaniline and polymeric by-products.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 (solvent recovery reduces PMI to 18).
- E-Factor : 6.7, primarily due to Co(acac)₂ usage.
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
- Methodology :
- Free-energy perturbation (FEP) : Refine docking models by simulating solvation effects and protein flexibility.
- Experimental controls : Validate target specificity via knockout assays or competitive binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
